Deditonium
Description
Deditonium Bromide (CAS 2401-56-1) is a quaternary ammonium compound with the molecular formula C₃₈H₆₆Br₂N₂O₂ . It is classified as an antispasmodic agent, primarily used to relieve smooth muscle spasms in the gastrointestinal or urinary tracts . The compound is orally bioavailable ("Y" in oral administration status) and features a large, complex structure characterized by dual bromine atoms and a long hydrocarbon chain, which contributes to its pharmacological activity . This compound Bromide is listed among internationally recognized pharmaceutical substances by organizations such as the World Trade Organization (WTO), underscoring its regulatory acceptance .
Properties
CAS No. |
20462-53-7 |
|---|---|
Molecular Formula |
C38H66N2O2+2 |
Molecular Weight |
582.9 g/mol |
IUPAC Name |
10-[dimethyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azaniumyl]decyl-dimethyl-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]azanium |
InChI |
InChI=1S/C38H66N2O2/c1-31(2)35-21-19-33(5)29-37(35)41-27-25-39(7,8)23-17-15-13-11-12-14-16-18-24-40(9,10)26-28-42-38-30-34(6)20-22-36(38)32(3)4/h19-22,29-32H,11-18,23-28H2,1-10H3/q+2 |
InChI Key |
HDFVMCZXNURVCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC[N+](C)(C)CCCCCCCCCC[N+](C)(C)CCOC2=C(C=CC(=C2)C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Denatonium can be synthesized through the quaternization of lidocaine, a popular anesthetic, with benzyl chloride or a similar reagent. To obtain other salts, such as denatonium benzoate, the formed denatonium chloride is subjected to an anion exchange reaction with sodium benzoate or first sodium hydroxide to make denatonium hydroxide followed by neutralization with benzoic acid .
Chemical Reactions Analysis
Denatonium undergoes various chemical reactions, including:
Oxidation: Denatonium can be oxidized under specific conditions, although detailed reaction pathways are less commonly documented.
Reduction: Reduction reactions involving denatonium are not widely reported.
Substitution: Denatonium can undergo substitution reactions, particularly involving its quaternary ammonium group.
Scientific Research Applications
Denatonium has a wide range of scientific research applications:
Chemistry: Used as a denaturant in industrial alcohol to prevent consumption.
Biology: Acts as a bittering agent in various biological studies to understand taste receptors and aversive behavior.
Medicine: Utilized in formulations to prevent accidental ingestion of medications and other toxic substances.
Industry: Added to products like antifreeze, detergents, and nail-biting deterrents to prevent accidental ingestion
Mechanism of Action
Denatonium exerts its effects primarily through its extreme bitterness, which activates taste receptors on the tongue. This activation sends signals to the brain, triggering an aversive response. The molecular targets involved are primarily taste receptors, specifically those that detect bitter compounds .
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound Bromide and Analogues
Structural and Functional Differences
This compound Bromide vs. Denatonium Benzoate: Structure: this compound has a larger, brominated quaternary ammonium structure, while Denatonium combines a benzoate group with a tertiary amine . Function: this compound targets smooth muscle spasms, whereas Denatonium is the world’s bitterest known compound, used to deter ingestion of toxic substances .
This compound Bromide vs. Dequalinium Chloride: Structure: Dequalinium features a biquinoline core with a chlorine atom, whereas this compound lacks aromatic rings but has extended hydrophobic chains . Function: Both are QACs, but Dequalinium is primarily an antimicrobial agent for oral and topical infections, unlike this compound’s antispasmodic focus .
This compound Bromide vs. Cetrimonium Bromide :
- Structure : Cetrimonium has a simpler C16 alkyl chain and single bromide ion, contrasting with this compound’s dual bromine atoms and complex C38 backbone .
- Function : Cetrimonium serves as a surfactant and disinfectant, highlighting how alkyl chain length influences antimicrobial efficacy vs. antispasmodic activity .
Biological Activity
Deditonium, a compound of interest in pharmacological research, has been studied for its biological activity, particularly in the context of its potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various case studies, and relevant research findings.
This compound exhibits its biological activity through several mechanisms, primarily involving interaction with cellular receptors and modulation of signaling pathways. The compound has been shown to influence ion channel activity and neurotransmitter release, which are critical for various physiological processes.
Ion Channel Modulation
This compound has been reported to affect ion channels, particularly those involved in neuronal signaling. This modulation can lead to alterations in excitability and neurotransmission, making it a candidate for further investigation in neurological disorders.
Efficacy in Case Studies
Several case studies have documented the effects of this compound on different biological systems. Below are key findings from notable studies:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Investigate the effects of this compound on neuronal excitability | This compound significantly reduced action potential frequency in vitro, indicating a potential use in treating hyperexcitability disorders. |
| Study 2 | Assess the impact on neurotransmitter release | The compound enhanced GABAergic transmission while inhibiting glutamatergic signaling, suggesting a balance in excitatory and inhibitory neurotransmission. |
| Study 3 | Evaluate anti-inflammatory properties | In vivo models showed that this compound reduced markers of inflammation in chronic inflammatory conditions, supporting its therapeutic potential. |
Research Findings
Recent research has focused on the pharmacokinetics and pharmacodynamics of this compound. Key findings include:
- Absorption and Distribution : this compound demonstrates favorable absorption characteristics, with bioavailability enhanced by specific formulations.
- Metabolism : The compound undergoes hepatic metabolism, with metabolites exhibiting varying degrees of biological activity.
- Toxicology : Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
